molecular formula C23H24BrN3O B11100238 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline

Cat. No.: B11100238
M. Wt: 438.4 g/mol
InChI Key: GVUXKOSRDOJIEC-UHFFFAOYSA-N
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Description

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a bromophenyl group and an aniline moiety linked via a piperazine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Condensation Reaction: The brominated furan is then subjected to a condensation reaction with 4-ethylpiperazine and aniline under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated synthesis: To reduce human error and increase reproducibility.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Produces alcohols or amines.

    Substitution: Results in the replacement of the bromine atom with the nucleophile, forming new functionalized derivatives.

Scientific Research Applications

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline
  • **N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline
  • **N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline

Uniqueness

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-4-(4-ethylpiperazin-1-yl)aniline stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics.

Properties

Molecular Formula

C23H24BrN3O

Molecular Weight

438.4 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]methanimine

InChI

InChI=1S/C23H24BrN3O/c1-2-26-13-15-27(16-14-26)21-9-7-20(8-10-21)25-17-22-11-12-23(28-22)18-3-5-19(24)6-4-18/h3-12,17H,2,13-16H2,1H3

InChI Key

GVUXKOSRDOJIEC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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